molecular formula C5H9NO B11728672 O-(pent-4-yn-1-yl)hydroxylamine

O-(pent-4-yn-1-yl)hydroxylamine

Cat. No.: B11728672
M. Wt: 99.13 g/mol
InChI Key: JAFCRLMYPPBVMU-UHFFFAOYSA-N
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Description

O-(pent-4-yn-1-yl)hydroxylamine: is an organic compound with the molecular formula C5H9NO It is characterized by the presence of a hydroxylamine group attached to a pent-4-yn-1-yl chain

Chemical Reactions Analysis

Types of Reactions: O-(pent-4-yn-1-yl)hydroxylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

O-(pent-4-yn-1-yl)hydroxylamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of oximes and nitroso compounds.

    Biology: The compound can be used in the modification of biomolecules, such as the selective modification of DNA bases.

    Industry: Used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of O-(pent-4-yn-1-yl)hydroxylamine involves its reactivity with various functional groups. The hydroxylamine group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is utilized in the formation of oximes and nitroso compounds, where the hydroxylamine group reacts with carbonyl compounds to form stable products .

Comparison with Similar Compounds

Uniqueness: O-(pent-4-yn-1-yl)hydroxylamine is unique due to its specific alkyne chain length, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound for specific synthetic applications where the chain length plays a crucial role .

Properties

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

O-pent-4-ynylhydroxylamine

InChI

InChI=1S/C5H9NO/c1-2-3-4-5-7-6/h1H,3-6H2

InChI Key

JAFCRLMYPPBVMU-UHFFFAOYSA-N

Canonical SMILES

C#CCCCON

Origin of Product

United States

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